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molecular formula C11H15NO4 B8357167 Methyl 2-amino-4-ethoxy-5-methoxybenzoate

Methyl 2-amino-4-ethoxy-5-methoxybenzoate

Cat. No. B8357167
M. Wt: 225.24 g/mol
InChI Key: ZQWYDHOFFKWQAC-UHFFFAOYSA-N
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Patent
US06002008

Procedure details

A mixture of 24.110 g (94.5 mmol) methyl 4-ethoxy-5-methoxy-2-nitrobenzoate, 15.81 g (283 mmol) iron powder, 25.28 g (472 mmol) ammonium chloride, 135 ml water, and 350 ml methanol was heated to reflux under N2. At both 3 and 5.5 hours added the same amount of iron and ammonium chloride. Removed heat at 6.5 hours, added ethyl acetate and saturated sodium bicarbonate, filtered through celite and separated layers. Washed organic layer with saturated sodium bicarbonate, dried with magnesium sulfate, stripped solvent, and dried in vacuo, giving 17.594 g of pink solid: mass spectrum (electrospray m/e): M+H=226.2.
Quantity
24.11 g
Type
reactant
Reaction Step One
Quantity
25.28 g
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
reactant
Reaction Step One
Name
Quantity
15.81 g
Type
catalyst
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[C:13]([O:14][CH3:15])=[CH:12][C:7]([C:8]([O:10][CH3:11])=[O:9])=[C:6]([N+:16]([O-])=O)[CH:5]=1)[CH3:2].[Cl-].[NH4+].O>[Fe].CO>[NH2:16][C:6]1[CH:5]=[C:4]([O:3][CH2:1][CH3:2])[C:13]([O:14][CH3:15])=[CH:12][C:7]=1[C:8]([O:10][CH3:11])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
24.11 g
Type
reactant
Smiles
C(C)OC1=CC(=C(C(=O)OC)C=C1OC)[N+](=O)[O-]
Name
Quantity
25.28 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
135 mL
Type
reactant
Smiles
O
Name
Quantity
15.81 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
350 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under N2
CUSTOM
Type
CUSTOM
Details
Removed
TEMPERATURE
Type
TEMPERATURE
Details
heat at 6.5 hours
Duration
6.5 h
ADDITION
Type
ADDITION
Details
added ethyl acetate and saturated sodium bicarbonate
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
separated layers
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Washed organic layer with saturated sodium bicarbonate, dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=C(C(=C1)OCC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 17.594 g
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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